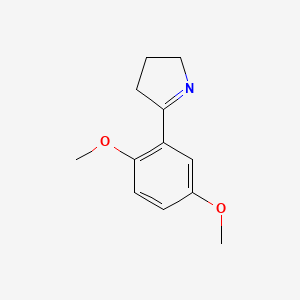

5-(2,5-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(2,5-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole: is an organic compound that belongs to the class of pyrroles It features a pyrrole ring substituted with a 2,5-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,5-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole typically involves the reaction of 2,5-dimethoxybenzaldehyde with an appropriate amine under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized to form the desired pyrrole compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The raw materials, such as 2,5-dimethoxybenzaldehyde, are commercially available and relatively inexpensive, making the industrial synthesis cost-effective .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the pyrrole ring, converting it into a more saturated structure.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of dihydropyrrole derivatives.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Pharmacological Activity

Research indicates that compounds similar to 5-(2,5-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole exhibit notable pharmacological activities. These include:

- Cardiotonic Effects : The compound has been identified as a potential cardiotonic agent, enhancing the contractility of cardiac muscle. This property is crucial for treating heart failure and other cardiovascular conditions .

- Inotropic Agents : It acts as a positive inotropic agent, which is beneficial in managing hypotonic circulatory conditions and can influence fluid balance within the body .

- Nasal Decongestant : The compound has shown efficacy in reducing swelling of mucous membranes, making it suitable for use as a nasal decongestant .

1.2 Synthesis and Derivatives

The synthesis of this compound involves complex chemical processes that yield various derivatives with enhanced or modified properties. For example:

- The reaction of methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate with aluminum chloride has been documented to produce several derivatives that retain or enhance the pharmacological properties of the parent compound .

Material Science Applications

2.1 Organic Electronics

Recent studies highlight the potential use of this compound in organic electronics:

- Conductive Polymers : The compound can serve as a building block for conductive polymers used in organic light-emitting diodes (OLEDs) and organic solar cells. Its unique electronic properties allow for efficient charge transport and light emission .

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The pathways involved often include signal transduction mechanisms that lead to various biological effects .

Comparison with Similar Compounds

2C-B (4-Bromo-2,5-dimethoxyphenethylamine): A synthetic psychedelic compound with similar structural features.

2,5-Dimethoxyphenethylamine: A precursor to various psychoactive substances.

2,5-Dimethoxy-4-iodophenethylamine (2C-I): Another psychedelic compound with similar functional groups

Uniqueness: 5-(2,5-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole is unique due to its pyrrole ring structure, which differentiates it from the phenethylamine derivatives. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

5-(2,5-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a 2,5-dimethoxyphenyl group, which enhances its solubility and pharmacokinetic properties. Its molecular formula is C12H15NO2, indicating the presence of two methoxy groups that contribute to its unique biological profile.

Structural Attributes

| Attribute | Description |

|---|---|

| Molecular Formula | C12H15NO2 |

| Functional Groups | Pyrrole ring, Dimethoxyphenyl group |

| Solubility | Improved due to methoxy substitutions |

Biological Activity

Research indicates that this compound exhibits significant interactions with various biological targets. These interactions can modulate enzyme activities and influence signaling pathways, making the compound a candidate for therapeutic development.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to receptors, potentially altering their activity and downstream signaling events.

- Antibacterial Properties : Studies have shown that derivatives of pyrrole compounds demonstrate antibacterial activity, suggesting a similar potential for this compound.

Case Studies and Research Findings

- Antibacterial Activity : A study highlighted the structure-activity relationship (SAR) of pyrrole derivatives. The compound's structural features suggest it could exhibit antibacterial properties comparable to known antibacterial agents .

- Cytotoxic Potential : In vitro assays demonstrated that related compounds with similar structures showed cytotoxic effects against various cancer cell lines. For instance, compounds with pyrrole rings exhibited IC50 values indicating significant growth inhibition in Hep-2 and P815 cell lines .

- Inflammation Modulation : Research has indicated that pyrrole derivatives can inhibit neutrophil activation pathways, suggesting potential applications in inflammatory diseases .

Cytotoxicity Assays

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Hep-2 | TBD | Cytotoxic |

| 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole | P815 | TBD | Cytotoxic |

| 5-(2-Fluorophenyl)-3,4-dihydro-2H-pyrrole | MCF7 | TBD | Anticancer |

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

5-(2,5-dimethoxyphenyl)-3,4-dihydro-2H-pyrrole |

InChI |

InChI=1S/C12H15NO2/c1-14-9-5-6-12(15-2)10(8-9)11-4-3-7-13-11/h5-6,8H,3-4,7H2,1-2H3 |

InChI Key |

JLYQKQFUKIJIHN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NCCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.